Thiochroman-4-one

Catalog No.
S702673
CAS No.
3528-17-4
M.F
C9H8OS
M. Wt
164.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiochroman-4-one

CAS Number

3528-17-4

Product Name

Thiochroman-4-one

IUPAC Name

2,3-dihydrothiochromen-4-one

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

InChI

InChI=1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2

InChI Key

CVQSWZMJOGOPAV-UHFFFAOYSA-N

SMILES

C1CSC2=CC=CC=C2C1=O

Canonical SMILES

C1CSC2=CC=CC=C2C1=O

Medicinal Chemistry:

  • Antimicrobial activity

    Studies have shown that thiochroman-4-one and its derivatives exhibit activity against various bacteria and fungi. For example, a study published in the journal Molecules found that certain thiochroman-4-one derivatives displayed antifungal activity against Candida albicans, a fungus commonly associated with candidiasis infections [].

  • Anticancer activity

    Research suggests that thiochroman-4-one derivatives may possess anticancer properties. A study published in the journal Bioorganic & Medicinal Chemistry Letters reported that some synthesized derivatives exhibited cytotoxicity against human cancer cell lines []. However, further investigation is necessary to determine their efficacy and safety in a clinical setting.

  • Thiochroman-4-one (CAS number: 3528-17-4) is a colorless to light yellow crystalline solid [].
  • It is commercially available from various chemical suppliers [, , ].

Significance in Scientific Research

Thiochroman-4-ones are not directly involved in biological processes, but they serve as valuable intermediates in the synthesis of various heterocyclic compounds, which are a diverse class of molecules with numerous applications in pharmaceuticals and functional materials [].


Molecular Structure Analysis

The structure of thiochroman-4-one consists of a six-membered aromatic ring (similar to benzene) with a sulfur atom replacing one carbon atom. A carbonyl group (C=O) is attached to the carbon atom at position 4 of the ring. This structure allows for various functionalization possibilities due to the presence of the aromatic ring and the reactive carbonyl group [].


Chemical Reactions Analysis

Synthesis:

Several methods have been reported for the synthesis of thiochroman-4-ones. Here are two notable examples:

  • Palladium-catalyzed Carbonylative Cyclization: This method involves reacting 2-iodothiophenol with allene and carbon monoxide in the presence of a palladium catalyst. This reaction offers good regioselectivity and yields [].

  • Microwave-assisted Cyclization: β-Arylthiopropanoic acids can be cyclized under microwave irradiation to form thiochroman-4-ones in quantitative yields [].

(Balanced chemical equations are not available for these specific reactions as they involve multiple steps and reaction intermediates)

Other Relevant Reactions:

Thiochroman-4-ones can participate in various reactions due to the presence of the carbonyl group. These include:

  • Condensation reactions with amines to form enamines [].
  • Reduction to form the corresponding thiochroman [].
  • Further functionalization of the aromatic ring through reactions like halogenation or nitration [].

Physical And Chemical Properties Analysis

  • Melting point: 70-72 °C [].
  • Boiling point: 280-282 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol [].
  • Stability: Stable under normal storage conditions [].

Mechanism of Action (Not Applicable)

Thiochroman-4-one does not have a direct biological function.

  • Limited data is available on the specific hazards of thiochroman-4-one.
  • As a general precaution, it is recommended to handle this compound with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood due to its potential unknown health effects [].

XLogP3

1.9

Melting Point

29.0 °C

Other CAS

3528-17-4

Wikipedia

Thiochroman-4-one

Dates

Modify: 2023-08-15

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